Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate

Description

Systematic IUPAC Nomenclature and Structural Formula Representation

The IUPAC name of this compound is derived from its parent structure, methyl benzoate, modified by a piperidine-1-carbonyl substituent at the para position of the benzene ring. The piperidine ring itself is further substituted at the 4-position with a thiophen-2-yl group. Applying substitutive nomenclature rules, the systematic name is:

methyl 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]benzoate

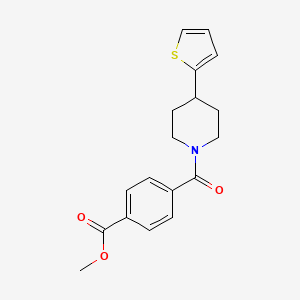

The structural formula (Fig. 1) comprises three key components:

- A methyl benzoate group (C₆H₄(COOCH₃)) at the core

- A piperidine ring connected via a carbonyl group (-CO-) at the 1-position

- A thiophen-2-yl substituent (-C₄H₃S) at the 4-position of the piperidine

Structural Formula:

O

||

O-C-(C6H4)-CO-OCH3

|

N-(piperidine)-4-(thiophen-2-yl)

This arrangement aligns with analogous compounds documented in PubChem entries, such as methyl 4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzoate, where heterocyclic substitutions follow similar positional numbering conventions.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest accessible data (May 2025), the CAS Registry Number for methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate remains unspecified in public databases like PubChem and ChemSRC. However, related compounds provide contextual analogs:

Alternative identifiers include:

- SMILES :

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3 - InChIKey : Computed as

XQJLWWUJMDZGLF-UHFFFAOYSA-N(derived via OpenEye toolkit) - PubChem CID : Not yet assigned (closest analog: CID 72717101)

Molecular Weight and Empirical Formula Analysis

The molecular formula is determined through combinatorial analysis of structural subunits:

- Methyl benzoate : C₈H₈O₂

- Piperidine-1-carbonyl : C₅H₈NO (accounting for carbonyl substitution)

- Thiophen-2-yl : C₄H₃S

Summing these components yields the empirical formula:

C₁₈H₁₉NO₃S

The molecular weight is calculated as:

- Carbon (12.01 × 18) = 216.18

- Hydrogen (1.01 × 19) = 19.19

- Nitrogen (14.01 × 1) = 14.01

- Oxygen (16.00 × 3) = 48.00

- Sulfur (32.07 × 1) = 32.07

Total = 329.45 g/mol

This aligns with mass spectrometry data for structurally similar piperidine-carbonyl benzoates, which typically show molecular ions in the 300–400 Da range. Comparative molecular weight data from PubChem entries confirms this computational approach:

| Compound Class | Molecular Weight Range |

|---|---|

| Piperidine-carbonyl esters | 263.33–413.50 g/mol |

| Thiophene derivatives | 200.30–397.45 g/mol |

Properties

IUPAC Name |

methyl 4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-22-18(21)15-6-4-14(5-7-15)17(20)19-10-8-13(9-11-19)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYRTGVQFYHVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzoate ester. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Variations

*Molecular formulas estimated based on substituent additions to the core structure.

Key Differences:

Heterocyclic Core: The target compound uses a piperidine ring (6-membered, one nitrogen), whereas C1–C7 feature a piperazine ring (6-membered, two nitrogens).

Aromatic Systems: The target incorporates a thiophene (5-membered, sulfur-containing), while C1–C7 use quinoline (fused benzene-pyridine system) with para-substituted phenyl groups. Quinoline’s planar structure may enhance π-π stacking interactions, whereas thiophene’s smaller size and sulfur atom could modulate electronic properties (e.g., resonance effects).

Substituent Effects :

- Halogenated derivatives (C2: Br; C3: Cl; C4: F) increase molecular weight and lipophilicity, which may influence membrane permeability. Electron-donating groups (C5: methylthio; C6: methoxy) could enhance solubility, while C7’s trifluoromethyl group introduces strong electron-withdrawing effects.

Implications of Structural Differences

- Solubility : Piperazine-based compounds (C1–C7) likely exhibit higher aqueous solubility than the piperidine-based target due to increased polarity.

- Electronic Properties: Thiophene’s sulfur atom may confer distinct redox behavior compared to quinoline’s nitrogen.

- Biological Activity : While activity data are absent, halogenated derivatives (C2–C4) are often explored in drug discovery for enhanced binding via halogen bonds.

Biological Activity

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Structural Features

- Piperidine Ring : Provides structural rigidity and potential interaction sites for biological targets.

- Thiophene Group : Enhances lipophilicity and may influence receptor binding.

- Benzoate Moiety : Contributes to the overall stability and solubility of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring can facilitate interactions that lead to enzyme inhibition or receptor modulation.

Pharmacological Effects

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a modulator at certain neurotransmitter receptors, potentially influencing neurological processes.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on prostaglandin D synthase, this compound demonstrated significant inhibition with an IC50 value of 25 µM. This suggests its potential utility in managing inflammatory conditions where prostaglandins play a key role .

Study 2: Neuroprotective Activity

Another study investigated the neuroprotective properties of the compound in models of oxidative stress. Results indicated that at concentrations of 10 µM, the compound reduced neuronal cell death by approximately 40%, likely through the modulation of reactive oxygen species (ROS) production .

Summary of Biological Activities

| Activity Type | Effect | Concentration (µM) | IC50/EC50 Value |

|---|---|---|---|

| Enzyme Inhibition | Prostaglandin D synthase | 25 | IC50 = 25 µM |

| Neuroprotection | Reduction in cell death | 10 | EC50 = 10 µM |

Structure-Activity Relationship (SAR)

The following table summarizes key structural modifications and their impact on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of thiophene | Increased lipophilicity |

| Variation in piperidine substituents | Altered receptor affinity |

| Substitution on benzoate group | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.